molecular formula C14H14BrClN2O3S B12317103 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide

3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide

Cat. No.: B12317103
M. Wt: 405.7 g/mol
InChI Key: KABZOKGIXUQSAP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives .

Scientific Research Applications

3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloro substituent in 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzene-1-sulfonamide distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific research applications .

Properties

Molecular Formula

C14H14BrClN2O3S

Molecular Weight

405.7 g/mol

IUPAC Name

3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzenesulfonamide

InChI

InChI=1S/C14H14BrClN2O3S/c1-2-21-14-6-3-9(7-11(14)15)18-22(19,20)10-4-5-12(16)13(17)8-10/h3-8,18H,2,17H2,1H3

InChI Key

KABZOKGIXUQSAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Br

Origin of Product

United States

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